4-(Benzylsulfanyl)benzaldehyde
Overview
Description
4-(Benzylsulfanyl)benzaldehyde is an organic compound that belongs to the class of benzaldehyde derivatives. It is characterized by the presence of a benzylsulfanyl group attached to the benzaldehyde moiety. This compound is widely used in various fields such as medical research, environmental research, and industrial research.
Mechanism of Action
Target of Action
The primary target of 4-(Benzylsulfanyl)benzaldehyde is the hemozoin formation in Plasmodium species, the parasites responsible for malaria . Hemozoin is a by-product of hemoglobin digestion by the parasite, and its formation is crucial for the parasite’s survival .
Mode of Action
This compound interacts with its target by inhibiting the formation of β-hematin . β-hematin is a synthetic analogue of hemozoin. By inhibiting β-hematin formation, the compound disrupts the parasite’s ability to detoxify the free heme released during hemoglobin digestion . This leads to an accumulation of toxic free heme within the parasite, which can cause its death .
Biochemical Pathways
The compound affects the hemozoin formation pathway in the Plasmodium parasite . This pathway is part of the parasite’s hemoglobin digestion process, which is essential for its survival within the host’s red blood cells . By inhibiting hemozoin formation, the compound disrupts this pathway and its downstream effects, leading to the death of the parasite .
Pharmacokinetics
Factors such as solubility, stability, and molecular weight (which for this compound is 228.31 ) can influence how well the compound is absorbed and distributed within the body, how it is metabolized, and how quickly it is excreted.
Result of Action
The result of this compound’s action is the inhibition of hemozoin formation, leading to an accumulation of toxic free heme within the Plasmodium parasite . This can cause the death of the parasite, reducing the progression of malaria . In a study, certain compounds similar to this compound showed enhanced antimalarial activity in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzylsulfanyl)benzaldehyde can be achieved through several methods. One common method involves the reaction of 4-fluorobenzaldehyde with 1,3-dihydro-2H-1,3-benzimidazole-2-thione in dimethyl sulfoxide (DMSO) to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This reaction typically occurs under reflux conditions to ensure high yield.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 4-(Benzylsulfanyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as thiols and amines can be used for substitution reactions.
Major Products:
Oxidation: 4-(Benzylsulfanyl)benzoic acid.
Reduction: 4-(Benzylsulfanyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzylsulfanyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Comparison with Similar Compounds
4-(Benzylsulfonyl)benzaldehyde: Similar structure but with a sulfonyl group instead of a sulfanyl group.
4-(Methylsulfanyl)benzaldehyde: Similar structure but with a methylsulfanyl group instead of a benzylsulfanyl group.
4-(Phenylsulfanyl)benzaldehyde: Similar structure but with a phenylsulfanyl group instead of a benzylsulfanyl group.
Uniqueness: 4-(Benzylsulfanyl)benzaldehyde is unique due to its specific benzylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
4-benzylsulfanylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12OS/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEZWYYYMVTEIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00511267 | |
Record name | 4-(Benzylsulfanyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00511267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78832-95-8 | |
Record name | 4-(Benzylsulfanyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00511267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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